molecular formula C9H4F2N2 B8328158 5,6-difluoro-1H-indole-3-carbonitrile

5,6-difluoro-1H-indole-3-carbonitrile

Cat. No.: B8328158
M. Wt: 178.14 g/mol
InChI Key: YNFHVSNJZRHRAC-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indole-3-carbonitrile is a fluorinated indole derivative characterized by two fluorine atoms at the 5- and 6-positions of the indole core and a nitrile group at position 2. The fluorine atoms impart strong electron-withdrawing effects, which modulate the compound’s electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C9H4F2N2

Molecular Weight

178.14 g/mol

IUPAC Name

5,6-difluoro-1H-indole-3-carbonitrile

InChI

InChI=1S/C9H4F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H

InChI Key

YNFHVSNJZRHRAC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The position and nature of substituents significantly influence electronic characteristics:

Compound Substituents Electronic Effects Key Observations References
5,6-Difluoro-1H-indole-3-carbonitrile 5-F, 6-F, 3-CN Strong electron-withdrawing (-I effect) Increased electrophilicity at C3; enhanced dipole interactions Inferred
5-Fluoro-1H-indole-2-carbonitrile 5-F, 2-CN Moderate electron-withdrawing Lower electrophilicity compared to 5,6-difluoro analog
6-Methoxy-1H-indole-3-carbonitrile 6-OCH₃, 3-CN Electron-donating (+M/-I effect) Reduced electrophilicity at C3; improved solubility in polar solvents
7-Chloro-1H-indole-3-carbonitrile 7-Cl, 3-CN Electron-withdrawing (-I < F) Moderate reactivity in cross-coupling reactions

Impact on Physicochemical Properties

Substituents alter melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Trends Stability Notes References
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 Low in polar solvents Stable under reflux conditions
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile Not reported Likely hydrophobic Crystalline structure confirmed via XRD
1-(Difluoromethyl)-1H-indole-3-carbonitrile Not reported Moderate lipophilicity Storage at 4°C under nitrogen
This compound (inferred) Expected high Low aqueous solubility Likely stable due to strong C-F bonds

Key Insight : Fluorination typically increases melting points and reduces aqueous solubility due to enhanced intermolecular forces (e.g., dipole-dipole interactions). The 5,6-difluoro analog is expected to follow this trend.

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